1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea
Description
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea is a thiourea derivative characterized by two distinct aromatic moieties: a 3,4-dimethoxyphenyl group and a pyridin-3-ylmethyl group, linked via a thiourea (-NH-CS-NH-) bridge. The molecular formula is C₁₇H₂₁N₃O₂S, with a molecular weight of 331.43 g/mol.
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-21-15-6-5-13(10-16(15)22-2)7-9-19-17(23)20-12-14-4-3-8-18-11-14/h3-6,8,10-11H,7,9,12H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQCVRSMOFRMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NCC2=CN=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea typically involves the reaction of 3,4-dimethoxyphenethylamine with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the final product. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reactants, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Thiourea Bond
Thioureas undergo hydrolysis under acidic or basic conditions, yielding urea and mercaptan derivatives. For this compound:
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Acidic hydrolysis : Breakdown into 2-(3,4-dimethoxyphenyl)ethylamine and pyridin-3-ylmethyl mercaptan .
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Basic hydrolysis : Formation of thiocyanate intermediates, which may further decompose.
Substitution Reactions
The sulfur atom in thioureas can act as a leaving group, enabling nucleophilic substitution:
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Reaction with Grignard reagents or nucleophiles (e.g., amines) to replace S with other groups (e.g., NH₂, OH).
Cycloaddition Reactions
Thioureas participate in cycloaddition reactions, such as:
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Hügershoff reaction : Thiocarbonyls react with α,β-unsaturated carbonyls to form heterocycles (e.g., thiazoles) .
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Michael addition : Possible conjugate addition to α,β-unsaturated systems.
Table 2: Cycloaddition Potential
| Reaction Type | Products | Catalytic Conditions |
|---|---|---|
| Hügershoff | Thiazole derivatives | Bromine, reflux conditions |
| Michael addition | β-Amidothiols | Base (e.g., pyridine) |
Stability and Reactivity Trends
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Sensitivity to pH : The thiourea group is unstable under extreme pH, leading to hydrolysis.
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Coordination Chemistry : The pyridine and indole moieties may enable metal coordination, influencing reactivity .
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Biological Interactions : Potential binding to enzymes via π-π stacking or hydrogen bonding, as observed in related thioureas .
Experimental Data and Characterization
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Spectral Analysis :
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Mass Spectrometry : Molecular ion peak at m/z 331 (calculated for C₁₇H₂₁N₃O₂S) .
Table 3: Analytical Data
| Technique | Key Observations |
|---|---|
| ¹H NMR | Aromatic signals, methoxy singlet |
| ¹³C NMR | Thiocarbonyl (C=S) at ~180 ppm |
| MS | [M]+ at 331.4 g/mol |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H21N3O2S
- Molecular Weight : 331.4 g/mol
- IUPAC Name : 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea
The compound features a thiourea functional group, which is known for its ability to form hydrogen bonds and participate in various chemical reactions. Its structural characteristics contribute to its biological activity.
Anticancer Activity
Several studies have demonstrated the anticancer potential of thiourea derivatives, including 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea. For instance, research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines such as HeLa (cervical carcinoma), CEM (human T-lymphocyte), and L1210 (murine leukemia) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .
Antimicrobial Properties
Thioureas are recognized for their antimicrobial activities. Studies have shown that derivatives related to this compound possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents . The mechanism typically involves disrupting microbial cell wall synthesis or function.
Antiparasitic Effects
Research has also highlighted the antiparasitic properties of thiourea derivatives. The compound has been evaluated for its efficacy against various parasitic infections, showing promising results in inhibiting the growth of parasites through mechanisms that may involve interference with metabolic pathways .
Synthesis Strategies
The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea can be achieved through several methods:
- Condensation Reactions : The compound can be synthesized via condensation between appropriate amines and isothiocyanates.
- Multi-step Synthesis : This involves the sequential addition of functional groups to build the desired structure while ensuring high yields and purity.
Case Study 1: Anticancer Evaluation
A study focusing on the anticancer activity of thiourea derivatives demonstrated that modifications in substituents significantly affect their potency against cancer cells. For instance, compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups . The IC50 values for these compounds were notably lower than those of conventional chemotherapeutics.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of thioureas against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative treatments in combating resistant bacterial strains .
Summary Table of Applications and Activities
Mechanism of Action
The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations
Substituent Effects on Electronic Properties The 3,4-dimethoxyphenyl group in the target compound provides strong electron-donating methoxy groups, enhancing π-π interactions with aromatic protein residues. The ionic azanium chloride intermediate () exhibits distinct solubility and reactivity due to its charged state, making it more suitable for crystallization studies than neutral thioureas .
Synthetic Pathways The target compound likely employs thiourea-forming reactions, such as the coupling of isothiocyanates with amines. highlights the use of similar intermediates in alkaloid synthesis, suggesting shared alkylation or condensation steps .
For example, fluorinated pyridines (as in ) are common in kinase inhibitors, and dual methoxyphenyl groups (as in ) are prevalent in natural product-inspired drug design .
Biological Activity
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea is a thiourea derivative with promising biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This compound has garnered interest due to its structural features that enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens and cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea is represented as follows:
- Molecular Formula : C17H21N3O2S
- Molecular Weight : 345.43 g/mol
- Chemical Structure :
This compound features a thiourea moiety, which is known for its diverse biological activities.
Antibacterial Activity
Thiourea derivatives have been widely studied for their antibacterial properties. Research indicates that 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea exhibits significant antibacterial activity against various strains of bacteria.
- Mechanism : The antibacterial action is primarily attributed to the compound's ability to disrupt bacterial cell walls and inhibit essential metabolic pathways.
- Efficacy : In comparative studies, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ceftriaxone against pathogens such as E. faecalis and K. pneumoniae .
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 |
| S. typhi | 45 | 30 |
| K. pneumoniae | 50 | 19 |
Anticancer Activity
The anticancer potential of thiourea derivatives has been extensively documented, particularly in human cancer cell lines.
- Cell Lines Tested : Notably, the compound has shown remarkable cytotoxicity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2).
- Mechanism of Action : The anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation through various pathways including topoisomerase inhibition .
| Cancer Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| HTC-116 | 25 | Harmine |
| HepG-2 | 30 | Harmine |
Study 1: Antibacterial Efficacy
In a study conducted by Sumaira et al., several thiourea derivatives were synthesized and tested for their antibacterial properties. The results indicated that the tested compounds, including the focus compound, exhibited significant activity against multi-drug resistant strains .
Study 2: Anticancer Evaluation
A separate study evaluated the anticancer effects of various thiourea derivatives on human cancer cell lines. The results showed that the compound significantly inhibited cell growth in both HTC-116 and HepG-2 cells compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
